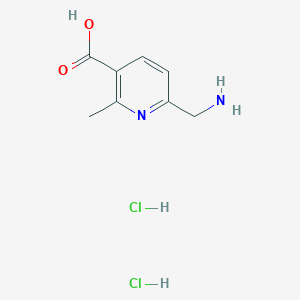

6-(Aminomethyl)-2-methylpyridine-3-carboxylic acid dihydrochloride

Description

Properties

IUPAC Name |

6-(aminomethyl)-2-methylpyridine-3-carboxylic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.2ClH/c1-5-7(8(11)12)3-2-6(4-9)10-5;;/h2-3H,4,9H2,1H3,(H,11,12);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMSPFFGTEZKYGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)CN)C(=O)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Preparation

- 2,6-Dichloro-3-substituted pyridine derivatives (e.g., 2,6-dichloro-3-trifluoromethylpyridine) are commonly used as starting materials due to their reactivity and availability.

- The trifluoromethyl or trifluoromethylsulfonyl groups at the 3-position facilitate regioselective nucleophilic substitution at the 6-position.

Nucleophilic Substitution to Introduce Aminomethyl Group

- The key step involves the selective nucleophilic substitution of the 6-chlorine atom by an aminomethyl group.

- This is achieved by reacting the 2,6-dichloropyridine derivative with nitromethane under basic conditions to form a 2-nitromethylpyridine intermediate.

- Subsequent catalytic hydrogenation reduces the nitro group to an amino group, yielding the 6-(aminomethyl) derivative.

Catalytic Hydrogenation

- The nitromethyl intermediate undergoes catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.

- This step converts the nitro group to an amino group efficiently and selectively.

Ester Hydrolysis and Salt Formation

- If the carboxylic acid is introduced as an ester (e.g., methyl ester), hydrolysis under acidic or basic conditions converts it to the free acid.

- The free acid is then converted to the dihydrochloride salt by treatment with hydrochloric acid.

Representative Synthetic Route Summary

| Step | Reaction Type | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Starting material synthesis | 2,6-Dichloro-3-trifluoromethylpyridine | Pyridine derivative with reactive sites |

| 2 | Nucleophilic substitution | Nitromethane, base (e.g., sodium methoxide) | 2-nitromethylpyridine intermediate |

| 3 | Catalytic hydrogenation | Pd/C catalyst, H₂ gas | 6-(Aminomethyl)pyridine derivative |

| 4 | Ester hydrolysis | Acidic or basic hydrolysis | 6-(Aminomethyl)-2-methylpyridine-3-carboxylic acid |

| 5 | Salt formation | Hydrochloric acid | Dihydrochloride salt |

Research Findings and Yield Data

- The nucleophilic substitution step exhibits high regioselectivity when using electron-withdrawing groups at the 3-position, minimizing side products.

- Catalytic hydrogenation proceeds with high conversion rates, typically above 90%, under mild conditions.

- Overall yields from starting 2,6-dichloropyridine derivatives to the aminomethyl carboxylic acid dihydrochloride salt are reported in the range of 60–70% after purification.

- Large-scale syntheses have been demonstrated without significant yield loss, indicating the method’s scalability.

Notes on Process Optimization

- Use of sodium methoxide in methanol at reflux improves substitution efficiency.

- Recrystallization is preferred for purification to avoid chromatographic steps, enhancing scalability.

- Controlling temperature and reagent stoichiometry is critical to maintain regioselectivity and minimize by-products.

Summary Table of Key Parameters

| Parameter | Typical Condition/Value | Notes |

|---|---|---|

| Starting material | 2,6-Dichloro-3-trifluoromethylpyridine | Commercially available |

| Nucleophile | Nitromethane | Excess used to drive substitution |

| Base | Sodium methoxide | Facilitates substitution |

| Solvent | Methanol | Reflux conditions |

| Catalyst for hydrogenation | Pd/C | Hydrogen atmosphere |

| Hydrogen pressure | 1–5 atm | Mild pressure preferred |

| Hydrolysis conditions | Acidic (HCl) or basic | Converts ester to acid |

| Salt formation | HCl in ethanol or water | Forms dihydrochloride salt |

| Overall yield | 60–70% | After purification |

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)-2-methylpyridine-3-carboxylic acid dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups attached to the pyridine ring.

Scientific Research Applications

Pharmaceutical Applications

6-(Aminomethyl)-2-methylpyridine-3-carboxylic acid dihydrochloride has been investigated for its potential therapeutic effects, particularly in the following areas:

- Anti-inflammatory Agents : The compound has been noted for its ability to inhibit the activity of the IκB kinase (IKK) complex, which plays a crucial role in the NF-κB signaling pathway associated with inflammation and cancer. This inhibition can potentially lead to treatments for autoimmune diseases, inflammatory disorders, and various cancers, including breast and colorectal cancer .

- Antineoplastic Activity : Due to its mechanism of action involving the suppression of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α, this compound shows promise as an antineoplastic agent. Studies suggest that it may help in managing conditions exacerbated by chronic inflammation, including certain malignancies .

- Neuroprotective Effects : Preliminary research indicates that compounds with similar structures may exhibit neuroprotective properties, suggesting potential applications in neurodegenerative diseases like Alzheimer's disease and multiple sclerosis .

Biochemical Applications

The compound is also used in biochemical research:

- Organic Buffers : It serves as an organic buffer in biochemical applications, helping to maintain pH levels during various reactions .

- Ligand Development : Its structure allows it to function as a ligand in coordination chemistry, where it can bind to metal ions and form complexes useful in catalysis and material science .

Data Table: Summary of Applications

Case Study 1: Inhibition of IKK Complex

A study investigating the effects of various pyridine derivatives on IKK activity demonstrated that this compound effectively reduced the phosphorylation of IκBα, leading to decreased NF-κB activity. This finding supports its potential use in treating inflammatory conditions.

Case Study 2: Anticancer Properties

Research published in a peer-reviewed journal highlighted the compound's ability to inhibit cell proliferation in breast cancer cell lines. The study found that treatment with this compound resulted in a significant decrease in tumor growth markers, suggesting its efficacy as an antineoplastic agent.

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)-2-methylpyridine-3-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and functional attributes of 6-(Aminomethyl)-2-methylpyridine-3-carboxylic acid dihydrochloride with related compounds:

Key Observations:

- Functional Groups: The target compound’s carboxylic acid and primary amine contrast with the methyl ester and secondary amine (methylamino) in ’s analog. The ester group improves lipophilicity for prodrug applications, while the carboxylic acid enhances aqueous solubility . Chlorine substituents in and introduce electron-withdrawing effects, altering ring reactivity and enabling nucleophilic substitution pathways .

Salt Forms :

- Both the target compound and ’s analog are dihydrochlorides, improving solubility and crystallinity compared to free bases.

Biological Activity

6-(Aminomethyl)-2-methylpyridine-3-carboxylic acid dihydrochloride, with a molecular weight of approximately 239.10 g/mol, is a compound of interest due to its unique structural features and potential biological activities. Its synthesis and biological implications have been the focus of various studies, particularly in the context of medicinal chemistry and pharmacology.

The compound's structure includes a pyridine ring substituted with an aminomethyl group and a carboxylic acid, which contributes to its buffering capacity in biological systems. It is often utilized in biochemical applications, particularly as a non-ionic organic buffering agent that helps maintain pH stability in cell culture environments.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity across various domains:

- Antimicrobial Activity : Studies have shown that derivatives of pyridine compounds possess antimicrobial properties, with some exhibiting activity against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, similar compounds have demonstrated minimum inhibitory concentrations (MIC) ranging from 6.25 to 12.5 µg/mL against common pathogens .

- Anticancer Potential : The compound has been explored for its anticancer properties. For example, related pyridine derivatives have shown cytotoxic effects in cancer cell lines through mechanisms involving apoptosis induction . The structural characteristics of these compounds facilitate their interaction with cellular targets, enhancing their therapeutic potential.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study focused on the anticancer activity of related pyridine derivatives demonstrated that specific structural modifications could enhance cytotoxicity. For example, a compound derived from the same chemical family exhibited an IC50 value of 123 nM for inhibiting PGE2-induced TNFα reduction in ex vivo assays, indicating strong potential for therapeutic applications in inflammation-related conditions .

The mechanisms underlying the biological activities of this compound are believed to involve:

- Cellular Interaction : The compound's ability to penetrate cellular membranes allows it to interact with intracellular targets, potentially modulating signaling pathways involved in cell proliferation and apoptosis.

- Enzyme Inhibition : Some studies suggest that similar compounds may inhibit specific enzymes that are crucial for cancer cell survival and proliferation, thereby exerting their anticancer effects.

Q & A

Q. What are the recommended analytical methods to confirm the purity and structural identity of 6-(Aminomethyl)-2-methylpyridine-3-carboxylic acid dihydrochloride?

- Methodological Answer: Purity can be assessed via reverse-phase HPLC using a C18 column with a mobile phase gradient of acetonitrile/water (0.1% trifluoroacetic acid) at 254 nm. Structural confirmation requires nuclear magnetic resonance (NMR): H NMR (400 MHz, DO) should display resonances for the pyridine ring protons (δ 7.8–8.2 ppm), aminomethyl group (δ 3.2–3.5 ppm), and methyl substituent (δ 2.4–2.6 ppm). Mass spectrometry (ESI-MS) should confirm the molecular ion peak at m/z 183.1 (free base) and chloride adducts due to the dihydrochloride salt .

Q. How should researchers optimize solubility and stability for in vitro assays involving this compound?

- Methodological Answer: The dihydrochloride salt enhances aqueous solubility; prepare stock solutions in deionized water (10–50 mM) and filter-sterilize (0.22 μm). For long-term storage, aliquot and store at -20°C to prevent hydrolysis. Avoid freeze-thaw cycles. Stability in buffer systems (e.g., PBS, pH 7.4) should be monitored via UV-Vis spectroscopy (λ~260 nm) over 24 hours to detect degradation .

Q. What synthetic routes are reported for 6-(Aminomethyl)-2-methylpyridine-3-carboxylic acid derivatives?

- Methodological Answer: A common approach involves:

Amination: React 2-methylpyridine-3-carboxylic acid with hexamethylenetetramine under acidic conditions to introduce the aminomethyl group.

Protection/Deprotection: Use tert-butoxycarbonyl (Boc) to protect the amine during subsequent steps.

Salt Formation: Treat the free base with concentrated HCl in ethanol to yield the dihydrochloride salt.

Intermediate purification via silica gel chromatography (eluent: dichloromethane/methanol) is critical to isolate the product .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different experimental models (e.g., enzyme vs. cell-based assays)?

- Methodological Answer: Discrepancies may arise from differential membrane permeability or off-target effects. Perform the following:

- Dose-Response Profiling: Compare IC values in cell-free (e.g., recombinant enzyme assays) and cell-based systems.

- Metabolic Stability Tests: Use liver microsomes to assess compound degradation.

- Off-Target Screening: Employ kinase or GPCR panels to identify non-specific interactions.

Cross-validate findings with structural analogs to isolate structure-activity relationships .

Q. What strategies are effective for studying this compound’s interactions with metalloproteins or metal-dependent enzymes?

- Methodological Answer: Use spectroscopic and crystallographic techniques:

- UV-Vis Titration: Monitor shifts in the pyridine ring’s absorbance (260–280 nm) upon metal binding (e.g., Zn, Fe).

- Isothermal Titration Calorimetry (ITC): Quantify binding affinity () and stoichiometry.

- X-Ray Crystallography: Co-crystallize the compound with target proteins (e.g., matrix metalloproteinases) to resolve binding modes.

Buffer systems must exclude chelating agents (e.g., EDTA) to avoid interference .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity for therapeutic targets?

- Methodological Answer: Perform in silico docking (AutoDock Vina) using the crystal structure of the target (e.g., IL-6 receptor). Focus on:

- Electrostatic Interactions: Modify the aminomethyl group to optimize hydrogen bonding with active-site residues.

- Steric Effects: Introduce substituents at the 2-methyl position to reduce off-target binding.

Validate predictions via synthesis and SPR-based binding assays .

Q. What experimental controls are critical when using this compound in fluorescence-based assays?

- Methodological Answer: The pyridine ring may autofluoresce at certain wavelengths. Implement:

- Blank Corrections: Measure fluorescence of assay buffers without the compound.

- Quenching Controls: Add potassium iodide (1–10 mM) to assess static vs. dynamic quenching.

- Competition Experiments: Use non-fluorescent analogs to confirm signal specificity .

Data Interpretation and Validation

Q. How should researchers address batch-to-batch variability in biological activity?

- Methodological Answer: Variability often stems from residual solvents or salt content.

Q. What orthogonal techniques confirm the compound’s role in modulating protein-protein interactions?

- Methodological Answer: Combine surface plasmon resonance (SPR) for kinetic analysis (, ) with cross-linking mass spectrometry (XL-MS) to identify interaction interfaces. Validate using fluorescence polarization to track changes in protein complex size .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.